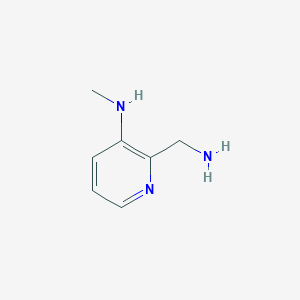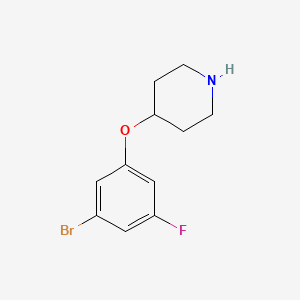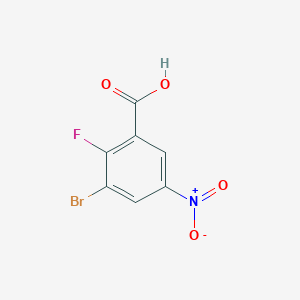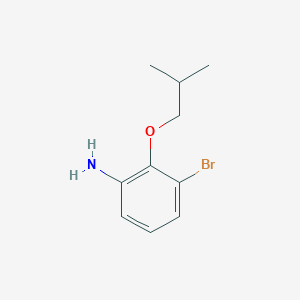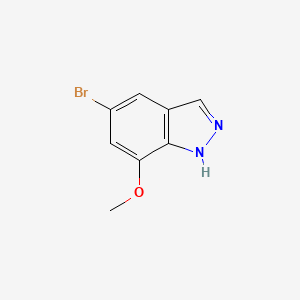
5-Bromo-7-methoxy-1H-indazole
Overview
Description
5-Bromo-7-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 .
Synthesis Analysis
The synthesis of 1H-indazoles, such as this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a methoxy group (CH3O-), and an indazole group (C7H5N2) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.7±0.1 g/cm3 . The boiling point is predicted to be 375.9±37.0 °C .Scientific Research Applications
Inhibitor of Neuronal Nitric Oxide Synthase
5-Bromo-7-methoxy-1H-indazole has been investigated for its inhibitory effect on nitric oxide synthase, which is crucial for various physiological processes. The crystal structure analysis shows that the methoxy group lies in the plane of the indazole system, indicating potential for targeted biochemical interactions. This compound's ability to form intermolecular hydrogen-bonded trimers could be significant for its inhibitory action (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Electrophilic Addition Reactions
The compound is also a subject of interest in the Davis-Beirut reaction, which demonstrates its versatility in electrophilic addition reactions. This application is pivotal for synthesizing a variety of N1,N2-disubstituted-1H-indazolones, indicating its potential in creating diverse molecular architectures for further pharmacological exploration (Conrad, Fukazawa, Haddadin, & Kurth, 2011).
Regioselective Protection and Amine Coupling
5-Bromo-1H-indazole derivatives have been used in regioselective protection and subsequent amine coupling reactions, showcasing their adaptability in synthetic organic chemistry. This method opens avenues for generating novel indazole derivatives, enhancing the molecular diversity for potential therapeutic agents (Slade, Pelz, Bodnar, Lampe, & Watson, 2009).
α-Glucosidase Inhibition and Antioxidant Activity
A series of 5-bromo-3-methylindazole derivatives, including 7-aryl and 7-arylvinyl compounds, have demonstrated significant α-glucosidase inhibition and antioxidant activity. These findings underscore the therapeutic potential of this compound derivatives in managing diabetes and oxidative stress-related disorders. Notably, some derivatives exhibited moderate to significant anticancer effects against breast cancer cell lines, highlighting their potential in cancer therapy (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).
Cross-Coupling Reactions
The utility of this compound extends to cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These methodologies enable the synthesis of diverse and functionalized indazole derivatives, which are crucial for developing new pharmacological agents (Witulski, Ramón Azcón, Alayrac, Arnautu, Collot, & Rault, 2005).
Synthesis of IKK2 Inhibitors
This compound is also instrumental in synthesizing potent IKK2 inhibitors, indicating its significance in the development of anti-inflammatory agents. Efficient and scalable synthesis approaches for such compounds underscore the practicality of using this indazole derivative in drug development (Lin, Busch-Petersen, Deng, Edwards, Zhang, & Kerns, 2008).
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-bromo-7-methoxy-1h-indazole, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indazole derivatives can inhibit the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of the oxidation of arachidonic acid suggests that this compound may affect pathways related to inflammation and immune response .
Result of Action
Given the potential anti-inflammatory properties of indazole derivatives , it is possible that this compound may have similar effects.
Safety and Hazards
Future Directions
The future directions in the research of 1H-indazoles like 5-Bromo-7-methoxy-1H-indazole could involve the development of more efficient synthesis methods . Additionally, given their wide range of medicinal applications, further exploration into their potential uses in pharmaceuticals could be a promising direction .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival . By inhibiting this enzyme, this compound can modulate signaling pathways that are critical for cellular functions. Additionally, this compound has been shown to interact with cyclooxygenase-2, an enzyme responsible for the production of pro-inflammatory mediators . This interaction suggests potential anti-inflammatory properties of this compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins . This modulation can lead to changes in cellular metabolism, affecting processes like glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity . For instance, its binding to phosphoinositide 3-kinase results in the inhibition of the enzyme’s activity, thereby blocking downstream signaling pathways involved in cell growth and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites, influencing cellular processes like energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . These localization patterns are essential for understanding how this compound exerts its effects at the cellular level.
properties
IUPAC Name |
5-bromo-7-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOTVIAEDAXCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307125 | |
| Record name | 5-Bromo-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374652-62-6 | |
| Record name | 5-Bromo-7-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



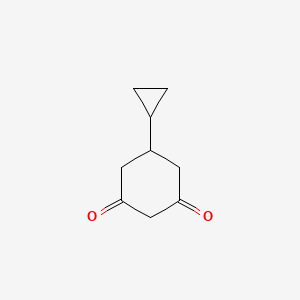

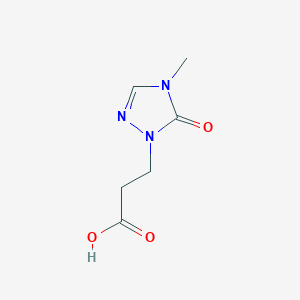

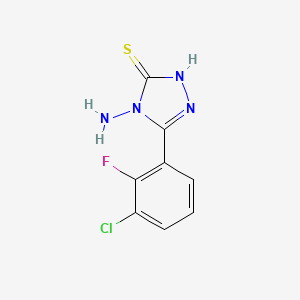
![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
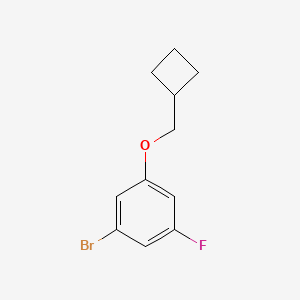
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)

